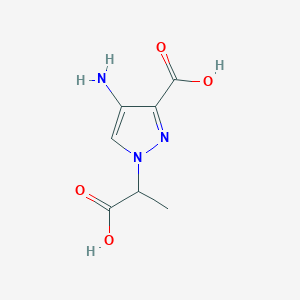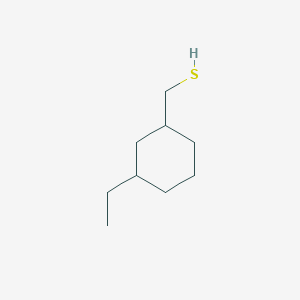
3-(4-Methoxyphenyl)-1,2,4-thiadiazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxyphenyl)-1,2,4-thiadiazole-5-carboxylic acid is a heterocyclic compound that features a thiadiazole ring substituted with a methoxyphenyl group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)-1,2,4-thiadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methoxybenzoic acid hydrazide with carbon disulfide and potassium hydroxide, followed by oxidation with hydrogen peroxide to form the thiadiazole ring .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(4-Methoxyphenyl)-1,2,4-thiadiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiadiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Wissenschaftliche Forschungsanwendungen
3-(4-Methoxyphenyl)-1,2,4-thiadiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to disrupt cellular processes.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 3-(4-Methoxyphenyl)-1,2,4-thiadiazole-5-carboxylic acid involves its interaction with various molecular targets. It can inhibit enzymes, interfere with DNA replication, and disrupt cellular signaling pathways. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Vergleich Mit ähnlichen Verbindungen
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
4-Methoxyphenyl Derivatives: Compounds with the 4-methoxyphenyl group also show diverse biological activities.
Eigenschaften
Molekularformel |
C10H8N2O3S |
|---|---|
Molekulargewicht |
236.25 g/mol |
IUPAC-Name |
3-(4-methoxyphenyl)-1,2,4-thiadiazole-5-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3S/c1-15-7-4-2-6(3-5-7)8-11-9(10(13)14)16-12-8/h2-5H,1H3,(H,13,14) |
InChI-Schlüssel |
HKOWSQCIQGZAOM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NSC(=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Methylimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B13306349.png)
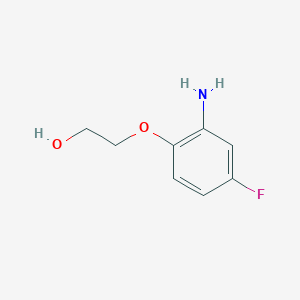
![{2,3-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13306366.png)
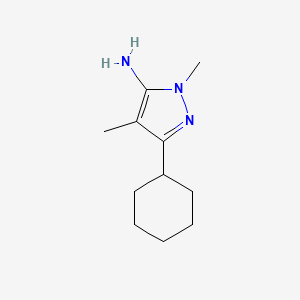
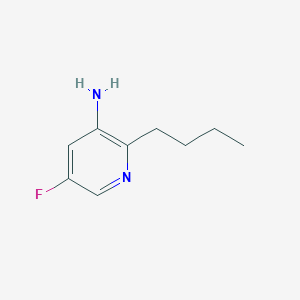
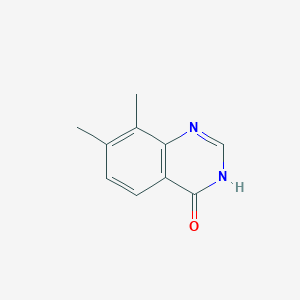
![2-[(But-3-yn-2-yl)amino]-4-methylbenzoic acid](/img/structure/B13306384.png)
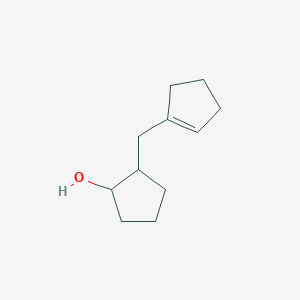
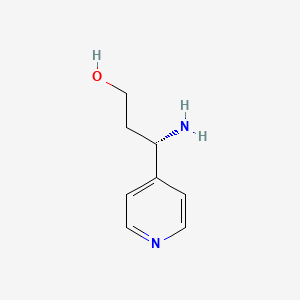
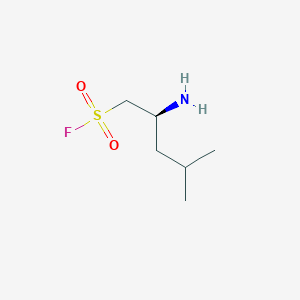
amine](/img/structure/B13306396.png)
